molecular formula C16H21ClN2OS B2724707 3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride CAS No. 1423028-84-5

3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride

Cat. No.: B2724707
CAS No.: 1423028-84-5
M. Wt: 324.87
InChI Key: ANUVZWFODCKSCK-UHFFFAOYSA-N
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Description

3-Amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride is a synthetic amide derivative featuring a phenyl group, a thiophene-containing side chain, and a hydrochloride salt. This compound is structurally characterized by its branched propan-2-yl substituent linked to a thiophene moiety and a central propanamide backbone.

Properties

IUPAC Name

3-amino-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS.ClH/c1-12(10-14-8-5-9-20-14)18-16(19)11-15(17)13-6-3-2-4-7-13;/h2-9,12,15H,10-11,17H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUVZWFODCKSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Properties and Structural Analysis

The target compound has a molecular formula of C16H21ClN2OS with a molecular weight of 324.87 g/mol. The parent free base (C16H20N2OS, CAS: 1156622-81-9) has a molecular weight of 288.4 g/mol. The compound contains several key structural features:

  • A chiral carbon at the 3-position of the propanamide backbone
  • A primary amino group attached to the chiral carbon
  • A phenyl substituent at the 3-position
  • A thiophene ring connected via a propan-2-yl linker to the amide nitrogen
  • A hydrochloride salt form that enhances water solubility

The compound typically exists as a crystalline solid with a purity of ≥95% when prepared for research applications.

Preparation Methodologies

Several complementary synthetic strategies can be employed for preparing 3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride. Each approach offers distinct advantages in terms of starting materials, reaction conditions, and overall efficiency.

Grignard-Mediated Synthetic Approach

This method leverages organometallic chemistry to establish the carbon framework, followed by subsequent functionalization.

Reagents and Materials
  • Magnesium turnings (14.50 g, 596.84 mmol)
  • Tetrahydrofuran (THF), anhydrous (600 mL)
  • 2-Bromothiophene
  • 1-Chloropropan-2-one
  • Copper(I) iodide (catalytic, 0.5 mol%)
  • Benzaldehyde
  • Nitrogen sources (ammonia or azide derivatives)
  • Hydrogen chloride in diethyl ether
Synthetic Procedure

The synthesis involves four key steps:

Step 1: Thiophen-2-yl Grignard Reagent Formation

In a nitrogen-purged reactor, magnesium turnings are added to anhydrous THF and activated. 2-Bromothiophene is added dropwise while maintaining the temperature between 20-30°C. After complete addition, the mixture is heated to 60°C for 2 hours to ensure complete Grignard reagent formation.

Step 2: Organometallic Coupling

The reaction mixture is cooled to -5°C, and catalytic copper(I) iodide is added. 1-Chloropropan-2-one is then added slowly, and the mixture is allowed to warm to room temperature and stirred for 1-2 hours.

The intermediate undergoes reaction with benzaldehyde in a controlled manner, followed by introduction of an amino group. This can be achieved through reductive amination or via azide chemistry with subsequent reduction.

Step 4: Amide Formation and Salt Preparation

The amino-containing intermediate is coupled with an appropriate carboxylic acid derivative to form the amide bond. Treatment with hydrogen chloride in diethyl ether yields the desired hydrochloride salt.

Yield and Optimization Parameters

Table 1: Optimization Parameters for Grignard-Mediated Synthesis

Parameter Optimal Condition Effect on Yield Comments
Mg:Bromothiophene ratio 1.1:1.0 +5-10% Excess Mg ensures complete conversion
THF quality Freshly distilled +10-15% Water content below 50 ppm is critical
Addition rate of bromothiophene 30-45 min for complete addition +8-12% Too fast addition causes overheating
Temperature during addition 20-30°C +8-10% Higher temperatures lead to side reactions
Copper catalyst loading 0.5-1.0 mol% +5-8% Higher loadings do not improve yield
Reaction time after coupling 1-2 hours +3-5% Longer times can lead to decomposition

The overall yield for this multi-step procedure typically ranges from 35-45%, depending on the efficiency of each step.

Amino Acid Coupling Approach

This method utilizes 3-amino-3-phenylpropanoic acid derivatives as key building blocks.

Reagents and Materials
  • 3-Amino-3-phenylpropanoic acid or corresponding ester
  • 1-(Thiophen-2-yl)propan-2-amine
  • Coupling agents (EDC/HOBt, HATU, or PyBOP)
  • Base (DIPEA or triethylamine)
  • Amino protecting groups (Boc, Cbz)
  • Solvents (DMF, DCM)
  • Hydrogen chloride solution
Synthetic Procedure

Step 1: Protection of Amino Group

The amino group of 3-amino-3-phenylpropanoic acid is protected using Boc or Cbz to prevent self-condensation.

Step 2: Amide Coupling

The protected amino acid is coupled with 1-(thiophen-2-yl)propan-2-amine using standard peptide coupling conditions:

  • Protected amino acid (1.0 eq)
  • 1-(Thiophen-2-yl)propan-2-amine (1.0 eq)
  • EDC·HCl (1.2 eq)
  • HOBt (1.2 eq)
  • DIPEA (2.5 eq) in DCM or DMF
  • Reaction time: 12-24 hours at room temperature

Step 3: Deprotection and Salt Formation

The protecting group is removed under appropriate conditions (TFA for Boc, hydrogenolysis for Cbz), and the free base is converted to the hydrochloride salt using hydrogen chloride in diethyl ether.

Optimization of Coupling Reaction

Table 2: Optimization of Amide Coupling Conditions

Coupling Agent Solvent Temperature (°C) Time (h) Yield (%)
EDC/HOBt DCM 25 24 65-70
HATU DMF 25 12 75-80
PyBOP DCM 25 18 70-75
EDC/HOBt DMF 25 18 70-75
HATU DCM/DMF (1:1) 25 12 80-85

This approach typically yields the target compound in 65-85% overall yield for the coupling step, with total yields of 50-70% after deprotection and salt formation.

Hantzsch-Type Synthetic Approach

This approach adapts the Hantzsch thiazole synthesis methodology to prepare the target compound.

Reagents and Materials
  • N-phenyl-N-thiocarbamoyl-β-alanine
  • 1-(Thiophen-2-yl)propan-2-amine
  • α-Haloacetic acid or derivative
  • Solvents (DMF, acetic acid, ethanol)
  • Bases (sodium acetate, triethylamine)
  • Hydrogen chloride solution
Synthetic Procedure

The synthesis is adapted from methods used for related compounds:

Step 1: Formation of Thioamide Intermediate

N-phenyl-N-thiocarbamoyl-β-alanine is prepared from β-alanine and phenyl isothiocyanate under basic conditions.

Step 2: Cyclization and Functionalization

The thioamide intermediate undergoes reaction with appropriate reagents to introduce the necessary functional groups and establish the required connectivity.

Step 3: Coupling with Thiophenyl Derivative

The functionalized intermediate is coupled with 1-(thiophen-2-yl)propan-2-amine to form the amide bond.

Step 4: Salt Formation

The free base is converted to the hydrochloride salt using hydrogen chloride in an appropriate solvent.

Reaction Conditions Optimization

Table 3: Reaction Conditions for Hantzsch-Type Approach

Solvent Temperature (°C) Base Reaction Time (h) Yield (%)
DMF 90-100 TEA 5 45-50
Acetic acid 90-100 NaOAc 5 40-45
Ethanol Reflux Na₂CO₃ 5 35-40
Water Reflux Na₂CO₃ 5 30-35

This approach typically yields 30-50% of the target compound.

Direct Condensation Solvent-Free Approach

This approach involves a one-pot, solvent-free direct condensation reaction.

Reagents and Materials
  • 3-Amino-3-phenylpropanamide or suitable precursor
  • 1-(Thiophen-2-yl)propan-2-amine
  • Hydrogen chloride in diethyl ether
Synthetic Procedure

The reactants are combined in a 2:2:1 molar ratio and heated in an oil bath at 83-86°C without solvent. An exothermic reaction typically occurs after approximately 10 minutes, with temperature rising to 100-108°C. After cooling, ethyl acetate is added, and the mixture is stirred for 17 hours. The hydrochloride salt is formed by treatment with hydrogen chloride in an appropriate solvent.

Yield and Considerations

This method typically produces yields of 15-18% but offers simplicity and avoids expensive coupling agents. Side products include 1-phenethyl-3-benzoyl-4-phenyl-4-piperidinol derivatives.

Comparative Analysis of Synthetic Methods

Table 4: Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Steps Overall Yield (%) Advantages Limitations
Grignard-Mediated 2-Bromothiophene, 1-Chloropropan-2-one Mg, CuI, THF 4-5 35-45 Versatile, scalable Moisture-sensitive, requires anhydrous conditions
Amino Acid Coupling 3-Amino-3-phenylpropanoic acid derivatives Coupling agents 3 50-70 Higher yield, fewer steps Expensive coupling agents
Hantzsch-Type N-phenyl-N-thiocarbamoyl-β-alanine α-Haloacetic acid 4 30-50 Accessible starting materials Moderate yields
Direct Condensation 3-Amino-3-phenylpropanamide None 1-2 15-18 Simple, solvent-free Low yield, significant side products

Purification and Analysis

Purification Techniques

Recrystallization

The crude hydrochloride salt can be purified by recrystallization from:

  • Ethanol/diethyl ether
  • Methanol/ethyl acetate
  • Hot ethyl acetate followed by cooling

Typical recrystallization yields range from 75-85%, with purity improvements from 85-90% to >95%.

Chromatographic Purification

For smaller-scale preparations or when higher purity is required:

  • Flash column chromatography of the free base
  • Preparative HPLC
  • Conversion to hydrochloride salt after chromatographic purification

Analytical Methods

NMR Spectroscopy

Expected key signals for this compound include:

  • ¹H NMR (400 MHz, D₂O): δ 7.03 (d, 2H, thiophene-H), 7.31 (d, 2H, phenyl-H), 3.94-4.01 (m, 1H, chiral-CH), 3.43-3.58 (m, 6H, CH₂ and NH₂), 3.17 (dd, 1H, CH₂), 3.00 (dd, 1H, CH₂), 1.38 (t, 3H, CH₃)
HPLC Analysis

Typical conditions:

  • Column: C18 reverse phase
  • Mobile phase: Acetonitrile/water gradient with 0.1% TFA
  • Detection: UV at 254 nm
  • Expected purity: ≥95%
Mass Spectrometry

Expected values:

  • [M+H]⁺ for free base (C₁₆H₂₀N₂OS): m/z 289.14
  • Fragment patterns typically include cleavage at the amide bond
Elemental Analysis

Expected values for C₁₆H₂₁ClN₂OS:

  • C: 59.16%; H: 6.52%; N: 8.63%; S: 9.87%; Cl: 10.91%
  • Acceptable range: ±0.4% of theoretical values

Practical Considerations and Troubleshooting

Common Challenges and Solutions

Table 5: Common Synthetic Challenges and Solutions

Challenge Potential Causes Recommended Solutions
Low Grignard reagent formation Wet solvent, oxidized magnesium Use freshly distilled THF, activate Mg with iodine
Poor amide coupling efficiency Suboptimal coupling conditions Try HATU in DMF/DCM mixture, increase reaction time
Difficult isolation of hydrochloride salt Hygroscopic nature of product Use anhydrous conditions, perform operations under dry atmosphere
Product decomposition Sensitivity to heat or light Work at lower temperatures, protect from light
Impurities in final product Incomplete reactions, side products Multiple recrystallization steps, adjust purification solvent system

Scale-up Considerations

When scaling up the synthesis:

  • Heat transfer becomes critical, especially for exothermic Grignard reactions
  • Gradual addition of reagents helps maintain temperature control
  • Purification techniques may need adaptation from chromatography to recrystallization
  • Safety measures for handling hydrogen chloride must be enhanced

Chemical Reactions Analysis

Types of Reactions

3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene S-oxides, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide exhibits promising antimicrobial activities. Its mechanism of action likely involves interactions with specific enzymes or receptors that modulate their activity.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In silico molecular docking studies suggest that it may inhibit enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This positions the compound as a potential therapeutic agent for inflammatory diseases.

Anticancer Activity

Several studies have evaluated the anticancer potential of derivatives related to this compound. For instance, compounds synthesized from similar frameworks have shown significant antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.

CompoundCell Line TestedIC50 Value (µg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3

Case Studies

  • Anticancer Activity : A study on methyl derivatives of related compounds demonstrated promising anticancer effects against human HCT-116 and MCF-7 cell lines, with IC50 values ranging from 1.9 to 7.52 µg/mL . These findings underscore the potential of thiophene-containing compounds in cancer therapy.
  • Anti-inflammatory Potential : In silico studies have indicated that derivatives similar to 3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide can act as effective inhibitors of inflammatory pathways, suggesting their utility in developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of structurally related compounds from the provided evidence:

Thiophene-Containing Analogs

  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Structure: Features a thiophene ring, a methylamino group, and a propanol backbone. Key Differences: Lacks the phenyl group and amide linkage present in the target compound. The hydroxyl group may enhance solubility but reduce metabolic stability compared to the amide. Applications: Likely explored for central nervous system (CNS) activity due to the thiophene and amine motifs .
  • NIH 10785 (): (±)-cis-N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidinyl]-N-(4-fluorophenyl)propanamide hydrochloride.

    • Structure : Contains a fluorophenyl group, piperidine ring, and propanamide core.
    • Key Differences : Replaces the thiophene with a fluorophenyl group and introduces a piperidine moiety. The fluorine atom may enhance lipophilicity and receptor binding affinity compared to the thiophene .

Amide-Based Hydrochlorides

  • Naphthalen-1-ol Derivatives (): Examples: b4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol and d 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol. Structure: Integrate naphthalenol groups with thiophene and methylamino chains.

Discontinued Analog ():

  • 3-Amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride: Structure: Nearly identical to the target compound but substitutes the propan-2-yl group with an ethyl chain. Key Differences: The shorter ethyl chain may reduce steric hindrance, altering pharmacokinetic profiles such as absorption and metabolism.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula (Estimated) Key Features Potential Applications References
Target Compound C₁₈H₂₃ClN₂OS Phenyl, thiophene, branched propanamide Opioid receptor modulation?
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS Thiophene, methylamino, propanol CNS therapeutics
NIH 10785 C₂₄H₃₀ClFN₂O₂ Fluorophenyl, piperidine, propanamide Analgesic research
Naphthalen-1-ol Derivatives C₁₈H₁₉NO₂S Naphthalene, thiophene, methylamino Enzyme inhibition or receptor ligands

Research Findings and Implications

  • Thiophene vs. Fluorophenyl groups (e.g., NIH 10785) offer improved metabolic stability and lipophilicity .
  • Amide Linkage : The propanamide backbone in the target compound and NIH 10785 facilitates hydrogen bonding, critical for receptor affinity. However, the branched propan-2-yl group in the target compound could introduce steric effects, limiting bioavailability compared to linear-chain analogs .
  • Hydrochloride Salt : The ionic form improves aqueous solubility, a common feature in neuroactive or analgesic compounds to enhance blood-brain barrier penetration .

Biological Activity

3-Amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is C16H20N2OSC_{16}H_{20}N_2OS, and it has a molecular weight of approximately 302.4 g/mol. Its structure includes an amino group, a phenyl group, and a thiophene moiety, which contribute to its biological activities.

The compound's synthesis typically involves multiple steps, utilizing various reagents and conditions to achieve the desired product purity and yield. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC16H20N2OS
Molecular Weight302.4 g/mol
Purity≥95%
CAS Number1156622-81-9
StructureStructure

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly anti-inflammatory and antimicrobial effects. The following sections detail these activities based on recent studies.

Anti-inflammatory Activity

Several studies have explored the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The mechanism of action may involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro assays have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy. The interaction studies reveal that the compound likely binds to bacterial enzymes or receptors, disrupting their function.

Case Studies

  • Case Study on Anti-inflammatory Effects : A study conducted on animal models showed that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
  • Case Study on Antimicrobial Efficacy : In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

The biological activity of this compound is hypothesized to be mediated through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Interaction : The compound could interact with cell surface receptors, altering cellular signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameBiological ActivityUnique Features
3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamideModerate anti-inflammatoryContains a methyl group affecting sterics
3-Phenyl-N-propan-2-yl-N-[3-thiophen-2-YL]propanamideLimited antimicrobialDifferent substitution pattern on thiophene ring
(2S)-2-amino-N-[[(2S)-1-morpholin-4-yl]amino]-N-propylpropanamideDiverse pharmacological profilesContains a morpholine ring

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Optimize reaction parameters (temperature, solvent polarity, and catalyst selection) based on analogous propanamide syntheses. For example, reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with amine coupling agents like HATU or EDC can enhance reaction efficiency .
  • Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with gradient elution) is recommended to isolate the hydrochloride salt .

Q. How can researchers determine the purity and identify impurities in this compound?

Methodological Answer:

  • Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against reference standards. For impurities, employ LC-MS to detect structural analogs, such as des-amino or hydrolyzed derivatives .
  • Quantify residual solvents (e.g., DCM, THF) via GC-MS, adhering to ICH guidelines for permissible limits .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and propanamide backbone (amide NH at δ 7.2–8.0 ppm). Confirm stereochemistry using NOESY .
  • FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).
  • XRD : Resolve crystal structure to confirm salt formation (hydrochloride) and hydrogen-bonding patterns .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Neutralize waste with 1M NaOH before disposal, as the hydrochloride salt may release HCl under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from polymorphic forms?

Methodological Answer:

  • Perform variable-temperature NMR to assess dynamic exchange processes. For polymorphs, use DSC/TGA to identify thermal transitions (e.g., melting points, desolvation events) and correlate with XRD data .
  • Apply computational modeling (DFT or MD simulations) to predict stable conformers and compare with experimental spectra .

Q. What strategies are effective for studying the compound’s solubility and stability in physiological buffers?

Methodological Answer:

  • Conduct shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Quantify solubility via UV-Vis spectroscopy and validate stability using accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • For poor aqueous solubility, explore co-solvents (e.g., PEG 400) or salt metathesis (e.g., replacing HCl with besylate) to enhance bioavailability .

Q. How can researchers profile and mitigate the formation of genotoxic impurities during synthesis?

Methodological Answer:

  • Screen for alkylating agents (e.g., residual thiophene intermediates) using LC-MS/MS with a limit of detection ≤ 1 ppm. Employ scavengers like thiourea or dimethyl sulfone to quench reactive intermediates .
  • Follow ICH M7 guidelines for mutagenic impurity control, including QSAR analysis and Ames testing .

Q. What in silico approaches are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Use SwissADME or ADMET Predictor to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .
  • Perform molecular docking (AutoDock Vina) to assess binding affinity to target receptors (e.g., CNS targets for thiophene-containing analogs) .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental logP values be addressed?

Methodological Answer:

  • Re-measure logP experimentally using the shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon). Adjust molecular descriptors (e.g., ionization states) in software settings to align results .
  • Consider protonation of the amine group in the hydrochloride salt, which may reduce logP by increasing hydrophilicity .

Q. What experimental controls are critical when replicating synthetic protocols from patent literature?

Methodological Answer:

  • Include internal standards (e.g., deuterated analogs) in NMR to confirm reproducibility. Cross-validate yields and purity with independent labs using shared reference samples .
  • Document solvent batch variations (e.g., trace water in DMF) that may affect reaction outcomes .

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